molecular formula C18H24BrNO2 B13340506 tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13340506
M. Wt: 366.3 g/mol
InChI Key: ULBLEEIHHSBAGH-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a bromophenyl group and an azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with 4-bromobenzyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of spirocyclic structures’ biological activities, including their potential as enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity to the compound, allowing it to bind effectively to its targets .

Comparison with Similar Compounds

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds such as:

These comparisons highlight the uniqueness of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2

Properties

Molecular Formula

C18H24BrNO2

Molecular Weight

366.3 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(18)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3

InChI Key

ULBLEEIHHSBAGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C3=CC=C(C=C3)Br

Origin of Product

United States

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